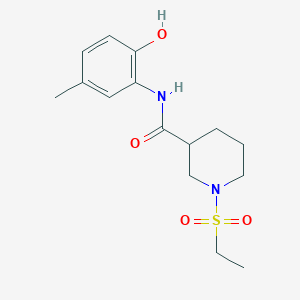![molecular formula C13H17NO2S B5417082 4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol](/img/structure/B5417082.png)
4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as DMCTP, this compound is a thiol-containing molecule that has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
DMCTP acts as a thiol-containing molecule, which allows it to interact with other thiol-containing molecules in biological systems. DMCTP has been shown to react with glutathione, a major antioxidant in cells, which suggests that DMCTP may play a role in regulating oxidative stress. DMCTP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its potential use as a therapeutic agent for cancer.
Biochemical and Physiological Effects:
DMCTP has been shown to exhibit a range of biochemical and physiological effects. In addition to its antioxidant properties, DMCTP has been shown to exhibit anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases. DMCTP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMCTP in lab experiments is its ability to act as a fluorescent probe for the detection of thiols in biological systems. This makes it a useful tool for studying the role of thiols in cellular processes. However, one limitation of using DMCTP is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMCTP. One area of interest is the development of DMCTP-based therapies for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the further characterization of DMCTP's mechanism of action, particularly its interactions with other thiol-containing molecules in biological systems. Additionally, the development of new DMCTP derivatives with improved properties, such as increased solubility and reduced toxicity, may expand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of DMCTP involves the reaction of 4-hydroxyphenylthiocyanate with 2,6-dimethylmorpholine in the presence of a base. This reaction results in the formation of DMCTP as a yellow powder. The purity of DMCTP can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DMCTP has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of thiols in biological systems. DMCTP has also been shown to exhibit antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. In addition, DMCTP has been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-9-7-14(8-10(2)16-9)13(17)11-3-5-12(15)6-4-11/h3-6,9-10,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFVZFSQYIPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-2-[2-(4-fluorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5417005.png)
![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-isoxazolecarboxamide](/img/structure/B5417013.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5417016.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)

![N-[3-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5417048.png)

![2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5417053.png)
![3-(4-butoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5417054.png)
![1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5417056.png)
![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5417072.png)
![1-acetyl-5-{[6-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5417074.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5417088.png)